
N,N'-Bis(3-triethoxysilylpropyl)thiourea
描述
N,N’-Bis(3-triethoxysilylpropyl)thiourea: is an organosilicon compound that features both thiourea and triethoxysilyl groups. This compound is known for its unique properties, which make it valuable in various scientific and industrial applications. The presence of both thiourea and triethoxysilyl groups allows it to participate in a range of chemical reactions, making it a versatile reagent in organic synthesis and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(3-triethoxysilylpropyl)thiourea typically involves the reaction of 3-aminopropyltriethoxysilane with thiourea. The reaction is usually carried out in an organic solvent such as methanol or ethanol under reflux conditions. The general reaction scheme can be represented as follows:
3-Aminopropyltriethoxysilane+Thiourea→N,N’-Bis(3-triethoxysilylpropyl)thiourea
Industrial Production Methods: In industrial settings, the production of N,N’-Bis(3-triethoxysilylpropyl)thiourea may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions:
Substitution Reactions: N,N’-Bis(3-triethoxysilylpropyl)thiourea can undergo substitution reactions where the ethoxy groups are replaced by other nucleophiles.
Complexation Reactions: The thiourea group can form complexes with various metal ions, making it useful in coordination chemistry.
Hydrolysis: The triethoxysilyl groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as halides or alkoxides.
Complexation Reactions: Involve metal salts such as copper(II) chloride or nickel(II) sulfate.
Hydrolysis: Requires the presence of water or aqueous acidic or basic conditions.
Major Products:
Substitution Reactions: Yield substituted thiourea derivatives.
Complexation Reactions: Form metal-thiourea complexes.
Hydrolysis: Produces silanols and siloxanes.
科学研究应用
Chemistry: N,N’-Bis(3-triethoxysilylpropyl)thiourea is used as a coupling agent in the preparation of hybrid organic-inorganic materials. It is also employed in the synthesis of functionalized silanes and siloxanes.
Biology: In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility and functionality.
Industry: This compound is used in the production of adhesives, sealants, and coatings. It improves the adhesion of organic materials to inorganic surfaces.
作用机制
The mechanism of action of N,N’-Bis(3-triethoxysilylpropyl)thiourea involves the interaction of its functional groups with various substrates. The thiourea group can form hydrogen bonds and coordinate with metal ions, while the triethoxysilyl groups can undergo hydrolysis and condensation reactions to form siloxane networks. These interactions enable the compound to act as a coupling agent, enhancing the compatibility and adhesion between different materials.
相似化合物的比较
N,N’-Bis(3-triethoxysilylpropyl)urea: Similar structure but with a urea group instead of thiourea.
3-Aminopropyltriethoxysilane: Lacks the thiourea group, used primarily as a silane coupling agent.
N,N’-Bis(3-trimethoxysilylpropyl)thiourea: Similar to N,N’-Bis(3-triethoxysilylpropyl)thiourea but with methoxy groups instead of ethoxy groups.
Uniqueness: N,N’-Bis(3-triethoxysilylpropyl)thiourea is unique due to the presence of both thiourea and triethoxysilyl groups, which confer distinct reactivity and functionality. The combination of these groups allows for versatile applications in various fields, making it a valuable compound in both research and industry.
属性
IUPAC Name |
1,3-bis(3-triethoxysilylpropyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H44N2O6SSi2/c1-7-22-29(23-8-2,24-9-3)17-13-15-20-19(28)21-16-14-18-30(25-10-4,26-11-5)27-12-6/h7-18H2,1-6H3,(H2,20,21,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKNQQMXFCNQQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNC(=S)NCCC[Si](OCC)(OCC)OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H44N2O6SSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50220231 | |
| Record name | N,N'-Bis(3-triethoxysilylpropyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69952-89-2 | |
| Record name | N,N'-Bis(3-triethoxysilylpropyl)thiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069952892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-Bis(3-triethoxysilylpropyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is notable about the reaction of N,N'-Bis(3-triethoxysilylpropyl)thiourea with boron trifluoride?
A1: While one might anticipate a simple Lewis acid-base complex formation, the reaction of this compound with boron trifluoride takes an unexpected turn. [] Instead of forming a stable complex, this reaction leads to the cleavage of silicon-oxygen bonds within the triethoxysilylpropyl groups. This unexpected reactivity highlights the influence of the thiourea moiety on the reactivity of the silicon centers. Further investigation into this reaction pathway could reveal new synthetic routes or applications for this compound.
Q2: How is this compound utilized in materials science?
A2: this compound serves as a key component in the development of hybrid adsorbent materials. [] Its structure, featuring both organic (thiourea) and inorganic (triethoxysilyl) components, allows it to act as a bridge between different material phases. Specifically, it has been employed in conjunction with 4-Vinylpyridine‒2-Hydroxyethylmethacrylate copolymer, contributing to the creation of a novel hybrid adsorbent. This highlights the potential of this compound in designing materials with tailored properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


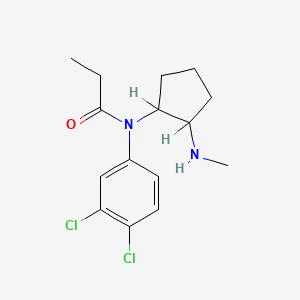

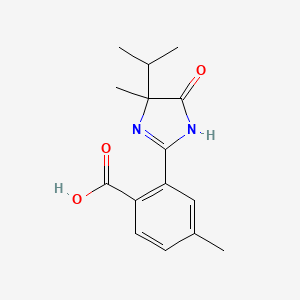

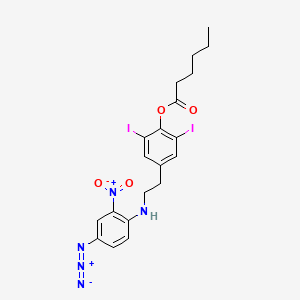
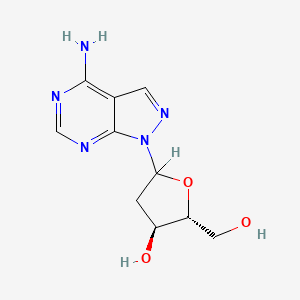

![2-[2-[(1S,2R,3aS,7aS)-2-hydroxy-1-[(3S)-3-hydroxy-4,4-dimethylnona-1,6-diynyl]-2,3,3a,6,7,7a-hexahydro-1H-inden-5-yl]ethoxy]acetic acid](/img/structure/B1231830.png)


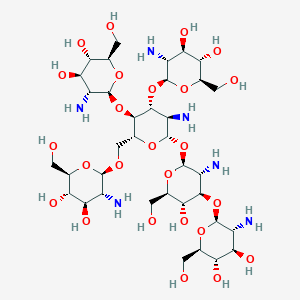

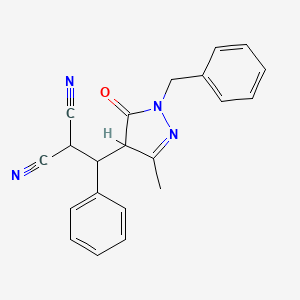
![2-[(5,6-Dimethyl-2-propyl-4-thieno[2,3-d]pyrimidinyl)thio]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone](/img/structure/B1231838.png)
